molecular formula C30H30N2O4 B442858 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442858
M. Wt: 482.6g/mol
InChI Key: KBOQJEPTDFCZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by its unique structure, which includes acetyl, ethoxyphenyl, and methoxyphenyl groups, contributing to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of benzene-1,2-diamine with 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the presence of a suitable solvent like propan-2-ol. This is followed by the addition of 5-arylfuran-2-carbaldehyde and trifluoroacetic acid to form the desired benzodiazepine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, alcohols from reduction, and various substituted benzodiazepines from nucleophilic substitution.

Scientific Research Applications

10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to its pharmacological effects, including its potential anxiolytic and sedative properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating anxiety, insomnia, and other neurological disorders.

    Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Used for its potent anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

What sets 10-acetyl-11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of functional groups, which may contribute to distinct pharmacokinetic and pharmacodynamic profiles. The presence of the ethoxyphenyl and methoxyphenyl groups can influence its binding affinity and selectivity towards GABA receptors, potentially offering different therapeutic benefits compared to other benzodiazepines .

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6g/mol

IUPAC Name

5-acetyl-6-(2-ethoxyphenyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O4/c1-4-36-28-12-8-5-9-23(28)30-29-25(31-24-10-6-7-11-26(24)32(30)19(2)33)17-21(18-27(29)34)20-13-15-22(35-3)16-14-20/h5-16,21,30-31H,4,17-18H2,1-3H3

InChI Key

KBOQJEPTDFCZTR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C

Origin of Product

United States

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